

Technical Guide: Synthesis of Deuterated Perazine Standards (-Perazine)

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Compound of Interest

Compound Name: 1'-Oxo Perazine-d8

CAS No.: 1246820-86-9

Cat. No.: B587951

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Executive Summary

This technical guide details the high-fidelity synthesis of Perazine-

(10-[3-(4-methylpiperazin-1-yl-

)propyl]phenothiazine), a stable isotope-labeled internal standard (SIL-IS) designed for the precise bioanalysis of Perazine in clinical and forensic matrices.

Unlike simple methyl-deuterated analogs (

-Perazine), this protocol targets the piperazine ring for deuterium labeling.[1] This structural design mitigates "metabolic loss of label" caused by N-demethylation—a primary metabolic pathway for phenothiazines—ensuring the internal standard retains its mass shift even if the analyte undergoes in-source fragmentation or metabolic degradation.

Part 1: Strategic Rationale & Retrosynthetic Analysis

The Case for Ring Deuteration () vs. Methyl Deuteration ()

In quantitative LC-MS/MS, the choice of labeling position is critical for data integrity.[1]

- The Risk of

- Methyl Labeling: Piperazine undergoes extensive hepatic metabolism, primarily N-demethylation to Desmethylpiperazine. If a

- methyl label is used, the metabolic removal of the methyl group strips the isotope label, rendering the standard indistinguishable from the metabolite.

- The Advantage of

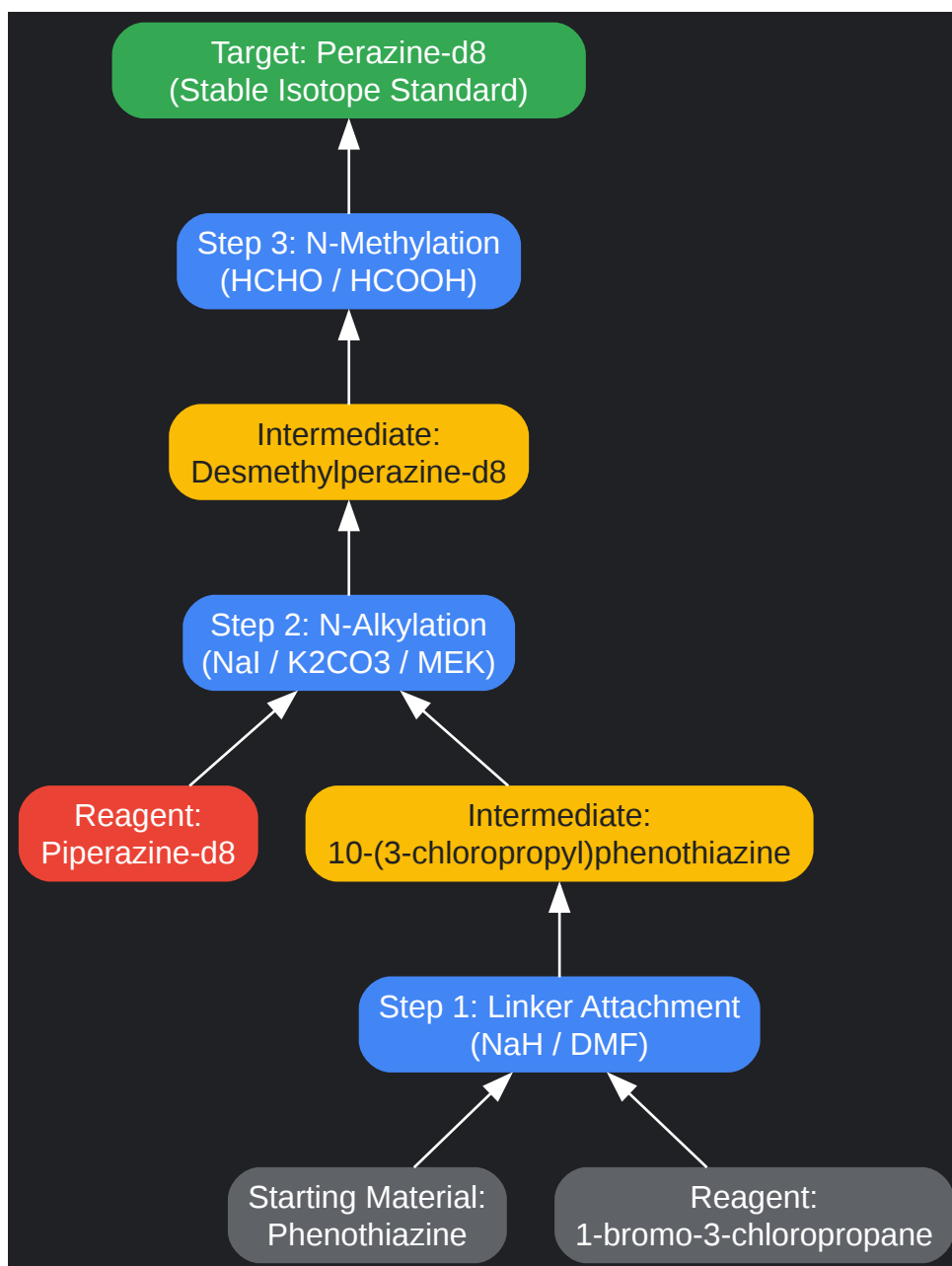
- Ring Labeling: Placing eight deuterium atoms on the piperazine ring creates a robust +8 Da mass shift. This label is metabolically stable against N-demethylation and sulfoxidation, preserving the integrity of the internal standard signal.

Retrosynthetic Strategy

The synthesis is designed as a convergent modular pathway, minimizing isotopic dilution and maximizing yield.[1]

- Module A: Synthesis of the electrophilic linker (10-(3-chloropropyl)phenothiazine).
- Module B: Introduction of the isotope label via nucleophilic substitution with Piperazine-
.
- Module C: Final N-methylation to yield the tertiary amine.

Pathway Visualization



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Caption: Retrosynthetic disassembly of Perazine-

showing the convergent assembly of the phenothiazine core and the deuterated piperazine moiety.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 10-(3-chloropropyl)phenothiazine

This step attaches the propyl linker to the phenothiazine nitrogen. The use of Sodium Hydride (NaH) ensures complete deprotonation of the phenothiazine, while the specific leaving group difference (Br vs. Cl) in 1-bromo-3-chloropropane drives selective mono-alkylation.

Reagents & Materials:

- Phenothiazine (CAS: 92-84-2)[1]
- 1-Bromo-3-chloropropane (CAS: 109-70-6)
- Sodium Hydride (60% dispersion in mineral oil)[1]
- DMF (Anhydrous)[1]

Protocol:

- Activation: In a flame-dried 250 mL round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF. Cool to 0°C.[1][2][3]
- Deprotonation: Add Phenothiazine (1.0 eq) portion-wise over 15 minutes. The solution will turn dark (red/orange) indicating anion formation.[1] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
- Alkylation: Cool back to 0°C. Add 1-bromo-3-chloropropane (1.5 eq) dropwise to minimize bis-alkylation or elimination side products.
- Reaction: Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
- Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organics with water (to remove DMF) and brine.[1] Dry over
.[1]
- Purification: Flash chromatography (Silica Gel, 0-5% EtOAc in Hexane) to yield the product as a viscous yellow oil.

Step 2: Coupling with Piperazine-

This is the critical isotope incorporation step. We use Finkelstein conditions (NaI catalyst) to convert the unreactive alkyl chloride into a reactive alkyl iodide in situ.[1]

Reagents:

- 10-(3-chloropropyl)phenothiazine (from Step 1)[1][4]
- Piperazine-
(CAS: 133423-74-4, >99 atom% D)[1]
- Potassium Carbonate (
, anhydrous)[1]
- Sodium Iodide (NaI, catalytic amount: 0.1 eq)[1]
- Methyl Ethyl Ketone (MEK) or Acetonitrile[1]

Protocol:

- Setup: Dissolve 10-(3-chloropropyl)phenothiazine (1.0 eq) in MEK.
- Addition: Add Piperazine-
(3.0 eq). Note: Excess piperazine is used to prevent the formation of the "dimer" (bis-phenothiazine-propyl-piperazine).
- Catalysis: Add
(3.0 eq) and NaI (0.1 eq).[1]
- Reflux: Heat to reflux (80°C) for 24 hours under inert atmosphere.
- Filtration: Cool to RT. Filter off inorganic salts (
).[1]
- Evaporation: Concentrate the filtrate in vacuo.

- Purification: The residue contains the product and excess Piperazine-
Piperazine-
can be sublimed off or removed via an aqueous wash (basic pH) if the product is extracted into DCM.
- Refined Purification: Dissolve residue in DCM, wash with water (removes excess piperazine).[1] Dry organic layer.[1][2] Isolate Desmethylperazine-

Step 3: N-Methylation (Eschweiler-Clarke)

The final step converts the secondary amine to the tertiary amine (Perazine) without affecting the deuterium labels on the ring.

Reagents:

- Desmethylperazine-
(from Step 2)[1]
- Formaldehyde (37% aq.[1] solution)
- Formic Acid (98%)[1]

Protocol:

- Mixing: In a round-bottom flask, dissolve Desmethylperazine-
in Formic Acid (5 eq).
- Addition: Add Formaldehyde (3 eq).
- Reflux: Heat to 90-100°C for 4-6 hours.
evolution indicates reaction progress.[1]
- Workup: Cool to 0°C. Basify to pH 10 using 2M NaOH (carefully!).

- Extraction: Extract with DCM (3x). Dry over

[1]

- Final Salt Formation: Dissolve the free base in dry ether and add ethereal HCl or dimaleate to precipitate Perazine-salt (standard form for storage).

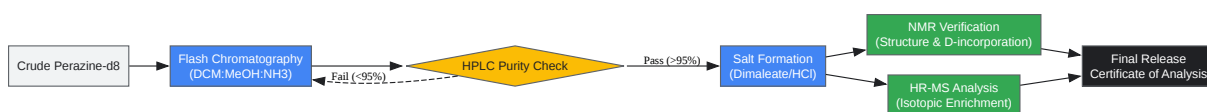
Part 3: Quality Control & Validation

Analytical Specifications

The synthesized standard must meet rigorous criteria before use in regulated bioanalysis.

| Parameter | Specification | Method |
|-----------------|-------------------------------|-------------------------|
| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |
| Isotopic Purity | > 99.0% (contribution < 0.5%) | HR-MS (TOF or Orbitrap) |
| Identity | Conforms to Structure | -NMR, -NMR |
| Mass Shift | +8.05 Da | ESI-MS (+) |

QC Workflow Diagram



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Caption: Quality control decision tree ensuring isotopic purity and chemical stability before batch release.

Critical Troubleshooting: Isotopic Scrambling

- Issue: Acid-catalyzed H/D exchange can occur on the aromatic phenothiazine ring if the reaction environment is too harsh.
- Prevention: The described protocol places deuteriums on the aliphatic piperazine ring, which is chemically inert to exchange under standard acidic workup conditions. Avoid using deuterated reagents that label the aromatic ring (e.g., deuterated phenothiazine) as these are labile.^[1]

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